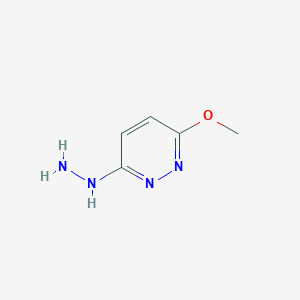
3-Hydrazinyl-6-methoxypyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-6-methoxypyridazine typically involves the reaction of 3-amino-6-methoxypyridazine with hydrazine hydrate. This reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions . The reaction proceeds smoothly, yielding the desired product with high purity.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of non-toxic and cost-effective reagents further enhances the feasibility of large-scale production .
化学反応の分析
Types of Reactions
3-Hydrazinyl-6-methoxypyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted pyridazines .
科学的研究の応用
3-Hydrazinyl-6-methoxypyridazine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Hydrazinyl-6-methoxypyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
類似化合物との比較
Similar Compounds
- 3-Hydrazino-6-methoxypyridazine
- 3-Amino-6-methoxypyridazine
- 3-Hydrazinyl-6-chloropyridazine
Uniqueness
3-Hydraz
生物活性
3-Hydrazinyl-6-methoxypyridazine is a compound that has garnered interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name: this compound
- CAS Number: 99419-04-2
- Molecular Formula: C7H9N5O
The compound features a pyridazine ring substituted with a hydrazine group and a methoxy group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the hydrazine moiety is significant for its potential as an anticancer agent, as it may facilitate the formation of reactive intermediates that can induce apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism may involve the induction of oxidative stress and the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies suggest that it possesses activity against several bacterial strains, potentially making it a candidate for developing new antimicrobial agents .
Research Findings and Case Studies
-
Anticancer Activity in Cell Lines
- A study assessed the cytotoxicity of this compound against human cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.
-
Mechanistic Insights
- Further investigations into the mechanism revealed that the compound activates caspase pathways, leading to programmed cell death in cancer cells. This apoptotic effect was confirmed through flow cytometry and Western blot analyses, highlighting its potential as an effective anticancer drug candidate .
-
Antimicrobial Studies
- In antimicrobial assays, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones, indicating its potential as an antimicrobial agent. The compound's structure may enhance membrane permeability, contributing to its efficacy against bacterial pathogens .
Data Summary Table
特性
IUPAC Name |
(6-methoxypyridazin-3-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-10-5-3-2-4(7-6)8-9-5/h2-3H,6H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUHRAAAPRMRHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586093 |
Source


|
| Record name | 3-Hydrazinyl-6-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99419-04-2 |
Source


|
| Record name | 3-Hydrazinyl-6-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














